molecular formula C8H6BrN3O2 B6304965 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid CAS No. 2090302-28-4

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

Cat. No.: B6304965
CAS No.: 2090302-28-4
M. Wt: 256.06 g/mol
InChI Key: NKMTXZYBVGPJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

The compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . These pathways are associated with cell proliferation, differentiation, and survival . Continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties impact the bioavailability of the compound, making it a potential candidate for further exploration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TRKA, which in turn inhibits the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, it should be noted that the compound is flammable and may have certain toxicity to humans . During handling and storage, it should be kept away from sources of ignition and high temperatures . It is also important to avoid inhalation, ingestion, or skin contact . Proper safety measures, such as wearing gloves, glasses, and protective clothing, should be taken when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate. The final steps involve the reaction of meta-aminobenzoic acid with morpholine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reagents and conditions but with optimized processes for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.

    Pyrazolo[4,3-e][1,2,4]triazines: These compounds have a similar fused ring system but with different heteroatoms and substituents.

Uniqueness

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carboxylic acid groups make it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

5-bromo-1-methylpyrazolo[4,3-b]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-7-4(8(13)14)2-6(9)11-5(7)3-10-12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMTXZYBVGPJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.